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For Researchers, Scientists, and Drug Development Professionals

Abstract
CP-66713, with the chemical name 4-amino-8-chloro-1-phenyl-[1][2][3]triazolo[4,3-

a]quinoxaline, is a potent and selective non-xanthine adenosine A2 receptor antagonist

developed by Pfizer.[2] Emerging from a series of 4-amino[1]triazolo[4,3-a]quinoxalines, CP-
66713 has demonstrated potential as a rapid-onset antidepressant based on preclinical

behavioral models. This document provides a comprehensive technical overview of CP-66713,

including its mechanism of action, synthesis, quantitative pharmacological data, and detailed

experimental protocols relevant to neuroscience research.

Core Compound Information

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b130919?utm_src=pdf-interest
https://www.benchchem.com/product/b130919?utm_src=pdf-body
https://prepchem.com/2-chloro-3-hydrazinoquinoxaline/
https://pubmed.ncbi.nlm.nih.gov/2374150/
https://grokipedia.com/page/Behavioural_despair_test
https://pubmed.ncbi.nlm.nih.gov/2374150/
https://prepchem.com/2-chloro-3-hydrazinoquinoxaline/
https://www.benchchem.com/product/b130919?utm_src=pdf-body
https://www.benchchem.com/product/b130919?utm_src=pdf-body
https://www.benchchem.com/product/b130919?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Compound Name CP-66713

Chemical Name
4-amino-8-chloro-1-phenyl-

triazolo[4,3-a]quinoxaline

Molecular Formula C15H10ClN5

Molecular Weight 295.73 g/mol

CAS Number 91896-57-0

Mechanism of Action
Adenosine A2 Receptor

Antagonist

Quantitative Pharmacological Data
The following table summarizes the in vitro binding affinities of CP-66713 for adenosine A1 and

A2 receptors.

Receptor
Subtype

Radioligand
Tissue
Source

IC50 (nM)
Selectivity
(A1/A2)

Reference

Adenosine A2 [3H]NECA
Rat Striatal

Homogenate
21 13-fold vs. A1

Adenosine A1 [3H]CHA

Rat Cerebral

Cortex

Membranes

~273

(calculated)
-

Note: The A1 IC50 value is estimated based on the reported 13-fold selectivity.

Mechanism of Action & Signaling Pathway
CP-66713 exerts its effects by competitively blocking the adenosine A2A receptor, a G-protein

coupled receptor (GPCR). In the central nervous system, particularly in regions like the striatum

and hippocampus, adenosine acts as a neuromodulator. The A2A receptor is coupled to the Gs

alpha subunit of the G-protein complex. Activation of the A2A receptor by endogenous
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adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP

(cAMP) levels. This, in turn, activates protein kinase A (PKA) and downstream signaling

cascades that can influence neurotransmitter release and neuronal excitability.

By antagonizing the A2A receptor, CP-66713 prevents this signaling cascade, thereby

modulating dopaminergic and glutamatergic neurotransmission. This mechanism is believed to

underlie its potential antidepressant effects.
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Figure 1: Signaling pathway of the adenosine A2A receptor and the antagonistic action of CP-
66713.

Synthesis
The synthesis of CP-66713 involves a multi-step process starting from 2,3-dichloroquinoxaline.

The general synthetic scheme is outlined below.

2,3-Dichloroquinoxaline Reaction with
Hydrazine Hydrate 2-Hydrazino-3-chloroquinoxaline Cyclization with

Benzoyl Chloride
1-Phenyl-4-chloro-[1,2,4]triazolo

[4,3-a]quinoxaline Amination CP-66713
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Figure 2: General synthetic workflow for CP-66713.
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Experimental Protocol: Synthesis of 4-amino-8-chloro-1-phenyl-triazolo[4,3-a]quinoxaline (CP-
66713)

Note: This is a generalized protocol based on the synthesis of related compounds. The specific

reaction conditions and yields for CP-66713 should be referenced from the primary literature.

Preparation of 2-Hydrazino-3-chloroquinoxaline: 2,3-Dichloroquinoxaline is reacted with

hydrazine hydrate in a suitable solvent such as ethanol at room temperature. The resulting

precipitate is filtered and purified to yield 2-hydrazino-3-chloroquinoxaline.

Cyclization to form the Triazoloquinoxaline Core: The intermediate from step 1 is then

cyclized. A common method involves reaction with an appropriate acyl chloride, in this case,

benzoyl chloride, often in the presence of a base and a suitable solvent, followed by heating

to effect cyclization to the triazolo[4,3-a]quinoxaline ring system. This would yield 1-phenyl-4-

chloro-triazolo[4,3-a]quinoxaline.

Amination to Yield CP-66713: The final step involves the nucleophilic substitution of the

chlorine atom at the 4-position with an amino group. This can be achieved by reacting the

chloro-intermediate with a source of ammonia, such as ammonium hydroxide or ammonia

gas in a suitable solvent, often under pressure and/or elevated temperature. Purification by

chromatography or recrystallization yields the final product, CP-66713.
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Figure 3: General workflow for adenosine receptor binding assays.
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Protocol for Adenosine A2 Receptor Binding Assay:

Tissue Preparation: Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-

HCl, pH 7.4). The homogenate is centrifuged at high speed (e.g., 48,000 x g) for a specified

time. The resulting pellet is washed and resuspended in fresh buffer to obtain the membrane

preparation.

Binding Reaction: The membrane preparation is incubated with the radioligand [3H]NECA

(5'-(N-ethylcarboxamoyl)adenosine) at a specific concentration. To determine the affinity of

CP-66713, various concentrations of the compound are included in the incubation mixture.

To distinguish A2 binding from A1 binding, a selective A1 agonist (e.g., N6-

cyclopentyladenosine) is often included to block the A1 sites.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) for a

sufficient time to reach equilibrium.

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass

fiber filters, which trap the membranes with the bound radioligand. The filters are then

washed quickly with ice-cold buffer to remove any unbound radioligand.

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation

counter.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

a non-radiolabeled agonist. Specific binding is calculated by subtracting non-specific binding

from total binding. The IC50 value for CP-66713 is determined by non-linear regression

analysis of the competition binding data.

Protocol for Adenosine A1 Receptor Binding Assay:

The protocol is similar to the A2 receptor binding assay, with the following key differences:

Tissue Source: Rat cerebral cortex membranes are used as they have a high density of A1

receptors.

Radioligand: [3H]CHA (N6-cyclohexyladenosine) is used as the selective A1 receptor

radioligand.
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Porsolt's Behavioral Despair (Forced Swim) Test in Rats
This test is a widely used preclinical model to screen for potential antidepressant activity.
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Figure 4: Workflow for the Porsolt's behavioral despair test in rats.

Experimental Protocol:

Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water

(e.g., 25°C) to a depth that prevents the rat from touching the bottom with its tail or paws, or

from escaping.
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Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute

session. This initial exposure induces a state of immobility in a subsequent test. After the

session, the rats are removed, dried, and returned to their home cages.

Drug Administration: CP-66713 or a vehicle control is administered to the rats at a specified

time before the test session on Day 2. The route of administration (e.g., intraperitoneal, oral)

and dose range would be determined based on the compound's pharmacokinetic properties.

Test Session (Day 2): 24 hours after the pre-test session, the rats are again placed in the

water-filled cylinder for a 5-minute test session.

Behavioral Scoring: The duration of immobility during the 5-minute test session is recorded.

Immobility is defined as the state in which the rat makes only the minimal movements

necessary to keep its head above water.

Data Analysis: The mean immobility time for the CP-66713-treated group is compared to the

vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant

reduction in immobility time is indicative of antidepressant-like activity.

Clinical Development
While preclinical data suggested potential as a rapid-onset antidepressant, detailed results

from clinical trials of CP-66713 in humans are not widely available in the public domain.

Pharmaceutical companies often do not publish the results of early-stage clinical trials,

particularly for compounds that do not advance to later stages of development.

Conclusion
CP-66713 is a valuable research tool for investigating the role of the adenosine A2A receptor in

the central nervous system. Its selectivity and antagonist properties make it suitable for in vitro

and in vivo studies aimed at elucidating the physiological and pathological functions of this

receptor, particularly in the context of mood disorders and synaptic plasticity. Further research

may be warranted to fully explore its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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